molecular formula C15H16IN3O2 B8487159 benzyl 2-iodo-3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

benzyl 2-iodo-3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B8487159
M. Wt: 397.21 g/mol
InChI Key: AJTLPILZSRQTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-iodo-3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C15H16IN3O2 and its molecular weight is 397.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16IN3O2

Molecular Weight

397.21 g/mol

IUPAC Name

benzyl 2-iodo-3-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C15H16IN3O2/c1-11-14(16)17-13-9-18(7-8-19(11)13)15(20)21-10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3

InChI Key

AJTLPILZSRQTHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1CCN(C2)C(=O)OCC3=CC=CC=C3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (1.085 g, 4.00 mmol) in 1,2-dichloroethane (60 ml) was added NIS (4.50 g, 20.00 mmol) and the reaction was heated at reflux for one hour. The reaction was cooled to room temperature and poured into 100 ml of saturated 5% sodium thiosulfate solution. The layers were separated and the aqueous layer was re-extracted with 1,2-dichloroethane (40 ml). The combined organic layers were washed with water (100 ml), dried over sodium sulfate, filtered and concentrated. Product was extracted from the residue by trituration with 3×50 ml portions of ether. The extract was filtered and concentrated to yield 2-Iodo-3-methyl-5,6-dihydro-8H-imidazo[1,2-a] pyrazine-7-carboxylic acid benzyl ester (1.42 g, 89%) as a pale yellow oil. LCMS (Table 1, Method a) Rt=3.32 min, m/z 398.59 (M+H)+; 1H NMR (400 MHz, CHCl3)δ 7.35 (m, 5H), 5.13 (s, 2H), 4.56 (s,broad, 2H), 4.38 (t, 2H), 3.82 (s, broad, 2H), 2.09 (s, 3H).
Name
benzyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Quantity
1.085 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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